![molecular formula C8H3ClF3IO B3043732 4-Iodo-3-(trifluoromethyl)benzoyl chloride CAS No. 914636-23-0](/img/structure/B3043732.png)
4-Iodo-3-(trifluoromethyl)benzoyl chloride
Overview
Description
Scientific Research Applications
Organic Synthesis
4-Iodo-3-(trifluoromethyl)benzoyl chloride is widely used as a building block in organic synthesis. Its unique structure, featuring both an iodine atom and a trifluoromethyl group, makes it a versatile intermediate for creating complex organic molecules. This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where precise molecular modifications are crucial .
Pharmaceutical Research
In pharmaceutical research, 4-Iodo-3-(trifluoromethyl)benzoyl chloride is employed in the development of new drugs. Its ability to introduce trifluoromethyl groups into drug candidates can significantly enhance their metabolic stability, bioavailability, and overall efficacy. This compound is often used in the synthesis of anti-inflammatory, antiviral, and anticancer agents .
Material Science
This compound is also valuable in material science, particularly in the development of advanced polymers and coatings. The trifluoromethyl group imparts unique properties such as increased hydrophobicity and chemical resistance, making it ideal for creating materials that need to withstand harsh environments. These materials are used in various industries, including aerospace, automotive, and electronics .
Agricultural Chemistry
In agricultural chemistry, 4-Iodo-3-(trifluoromethyl)benzoyl chloride is used to synthesize herbicides and pesticides. The trifluoromethyl group enhances the biological activity of these compounds, making them more effective at lower doses. This leads to the development of more efficient and environmentally friendly agricultural chemicals .
Chemical Biology
In chemical biology, this compound is utilized to study biological processes at the molecular level. It can be incorporated into probes and imaging agents that help visualize and track biological molecules within cells. This application is vital for understanding complex biological systems and developing new therapeutic strategies.
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Safety and Hazards
The safety data sheet for a related compound, 4-(Trifluoromethyl)benzoyl chloride, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It also advises not to breathe its dust, fume, gas, mist, vapors, or spray, and recommends washing thoroughly after handling and wearing protective gear .
properties
IUPAC Name |
4-iodo-3-(trifluoromethyl)benzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3IO/c9-7(14)4-1-2-6(13)5(3-4)8(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGGMUYRAPCVIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3-(trifluoromethyl)benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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